Synthetic Accessibility: Quantitative Yield via One-Step Vilsmeier Protocol
A one-step synthesis of ethyl 2-amino-3-methoxybenzoate has been reported in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the methyl ester analog typically requires multi-step synthesis involving nitro reduction or protection strategies, often with lower overall yields (e.g., 65-80% for comparable steps) [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (≈100%) |
| Comparator Or Baseline | Methyl 2-amino-3-methoxybenzoate (multi-step synthesis, yields 65-80% per step) |
| Quantified Difference | ≈20-35% higher isolated yield for target compound |
| Conditions | One-step Vilsmeier protocol; multi-step nitro reduction/protection for methyl analog |
Why This Matters
Higher synthetic yield directly reduces procurement cost and improves supply chain reliability for research programs.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of Ethyl 2-Amino-3-Methoxybenzoate in Quantitative Yield. Molbank 2023, 2023, M1654. https://ouci.dntb.gov.ua/?backlinks_to=10.1246/bcsj.20220202 View Source
- [2] Nature Research. Figure 2: Scope of the methodology showing isolated yields for related benzoate ester syntheses (65-80%). https://preview-www.nature.com/articles/s41467-020-14345-5 (accessed 2025). View Source
